molecular formula C22H16BrN3OS2 B5123770 N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-bromobenzamide

N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-bromobenzamide

Cat. No.: B5123770
M. Wt: 482.4 g/mol
InChI Key: RSGIBTWXAGEBOF-UHFFFAOYSA-N
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Description

N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-bromobenzamide is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by its unique combination of a benzothiazole moiety, a bromobenzamide group, and a carbamothioyl linkage, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-bromobenzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method is the cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane, catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressure . The resulting benzothiazole derivative is then subjected to further reactions to introduce the carbamothioyl and bromobenzamide groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the synthesis process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-bromobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzamide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-bromobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.

    Industry: Utilized in the development of new materials, dyes, and other industrial products.

Mechanism of Action

The mechanism of action

Properties

IUPAC Name

N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-3-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3OS2/c1-13-9-10-15(21-24-17-7-2-3-8-19(17)29-21)12-18(13)25-22(28)26-20(27)14-5-4-6-16(23)11-14/h2-12H,1H3,(H2,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGIBTWXAGEBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=S)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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